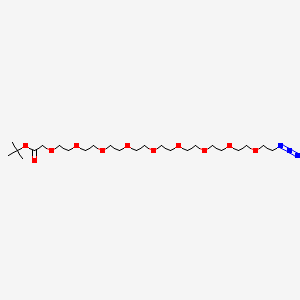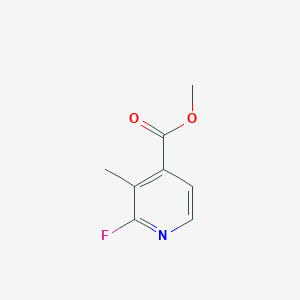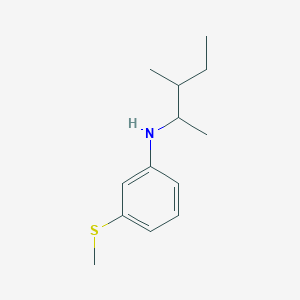
(R)-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-N-((S)-(3,5-Di-tert-butil-4-metoxifenil)(2-(difenilfosfanil)fenil)metil)-N,2-dimetilpropano-2-sulfinamida es un compuesto orgánico complejo conocido por sus características estructurales únicas y aplicaciones versátiles en diversos campos de la investigación científica. Este compuesto se caracteriza por la presencia de múltiples grupos funcionales, incluyendo grupos fosfanil, sulfinamida y metoxifenil, que contribuyen a su reactividad y funcionalidad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-N-((S)-(3,5-Di-tert-butil-4-metoxifenil)(2-(difenilfosfanil)fenil)metil)-N,2-dimetilpropano-2-sulfinamida típicamente involucra reacciones orgánicas de varios pasos. Una ruta sintética común incluye el uso de reactivos de Grignard, que son conocidos por su capacidad de formar enlaces carbono-carbono . Las condiciones de reacción a menudo requieren solventes anhidros y atmósferas inertes para evitar reacciones secundarias no deseadas.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar el uso de sistemas de microreactores de flujo, que ofrecen ventajas en términos de eficiencia, escalabilidad y sostenibilidad . Estos sistemas permiten un control preciso sobre los parámetros de reacción, lo que lleva a mayores rendimientos y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-N-((S)-(3,5-Di-tert-butil-4-metoxifenil)(2-(difenilfosfanil)fenil)metil)-N,2-dimetilpropano-2-sulfinamida experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo usando nucleófilos o electrófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen reactivos de Grignard, compuestos organolíticos y catalizadores de metales de transición. Las condiciones de reacción pueden variar dependiendo de la transformación deseada, pero a menudo involucran temperaturas controladas, atmósferas inertes y solventes específicos.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir sulfóxidos o sulfones, mientras que las reacciones de reducción pueden producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
(R)-N-((S)-(3,5-Di-tert-butil-4-metoxifenil)(2-(difenilfosfanil)fenil)metil)-N,2-dimetilpropano-2-sulfinamida tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo la inhibición de enzimas y la unión a receptores.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades, incluyendo el cáncer y los trastornos neurodegenerativos.
Industria: Se utiliza en la síntesis de productos químicos finos y farmacéuticos, contribuyendo al desarrollo de nuevos materiales y medicamentos.
Mecanismo De Acción
El mecanismo de acción de (R)-N-((S)-(3,5-Di-tert-butil-4-metoxifenil)(2-(difenilfosfanil)fenil)metil)-N,2-dimetilpropano-2-sulfinamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura única del compuesto le permite unirse a estos objetivos con alta afinidad, modulando su actividad y conduciendo a diversos efectos biológicos . Las vías involucradas pueden incluir la transducción de señales, la expresión genética y la regulación metabólica.
Comparación Con Compuestos Similares
Compuestos similares
®-(+)-(1,1′-Binaphtaleno-2,2′-diil)bis(difenilfosfina): Conocido por su uso en catálisis asimétrica.
rac-Diclorido(1-{(difenilfosfanil)[2-(difenilfosfanil)fenil]metil}ferroceno-[kappa]2P,P’)paladio(II) dimetilsulfóxido disolvato: Utilizado en química de coordinación y catálisis.
Unicidad
(R)-N-((S)-(3,5-Di-tert-butil-4-metoxifenil)(2-(difenilfosfanil)fenil)metil)-N,2-dimetilpropano-2-sulfinamida destaca por su combinación de grupos funcionales, que proporcionan un conjunto único de propiedades de reactividad y unión. Esto lo convierte en una herramienta valiosa en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C39H50NO2PS |
|---|---|
Peso molecular |
627.9 g/mol |
Nombre IUPAC |
N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H50NO2PS/c1-37(2,3)32-26-28(27-33(36(32)42-11)38(4,5)6)35(40(10)44(41)39(7,8)9)31-24-18-19-25-34(31)43(29-20-14-12-15-21-29)30-22-16-13-17-23-30/h12-27,35H,1-11H3/t35-,44?/m0/s1 |
Clave InChI |
SPPWTTTZCGMIIW-FZXGYKHYSA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B12089566.png)



![3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12089586.png)




![Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP](/img/structure/B12089616.png)


